3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Overview
Description
3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromine atom on the phenyl ring and three fluorine atoms on another phenyl ring, connected by a propanone chain. The unique combination of bromine and fluorine atoms in its structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzene and 3,4,5-trifluorobenzene.
Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction. In this reaction, 3-bromobenzene is reacted with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent, such as dichloromethane, under reflux conditions.
Workup and Purification: After the reaction is complete, the reaction mixture is quenched with water, and the organic layer is separated. The crude product is then purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale Friedel-Crafts acylation reactions with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds with new functional groups.
Scientific Research Applications
3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-1-phenylpropan-1-one: Lacks the trifluorophenyl group, resulting in different chemical properties.
3-(3-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one: Contains a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
3-(3-Bromophenyl)-1-(2,4,5-trifluorophenyl)propan-1-one: Has a different substitution pattern on the trifluorophenyl ring, affecting its chemical behavior.
Uniqueness
3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one is unique due to the specific arrangement of bromine and fluorine atoms, which imparts distinct chemical and biological properties. This compound’s unique structure makes it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-11-3-1-2-9(6-11)4-5-14(20)10-7-12(17)15(19)13(18)8-10/h1-3,6-8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOACLFHPFYUJBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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